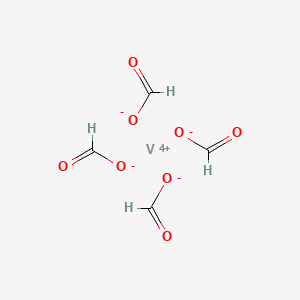

Vanadium(4+) tetraformate

Description

Properties

CAS No. |

60676-73-5 |

|---|---|

Molecular Formula |

C4H4O8V |

Molecular Weight |

231.01 g/mol |

IUPAC Name |

vanadium(4+);tetraformate |

InChI |

InChI=1S/4CH2O2.V/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |

InChI Key |

WWQJTSLTGYQNFG-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V+4] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Vanadium(IV) Tetraformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Vanadium(IV) tetraformate, V(HCOO)₄. While specific literature on this compound is scarce, this document outlines a plausible synthetic route based on established chemical principles for the formation of metal carboxylates. Furthermore, it details the expected characterization profile of Vanadium(IV) tetraformate, drawing upon data from analogous Vanadium(IV) complexes and metal formates. This guide is intended to serve as a foundational resource for researchers interested in the exploration and potential application of this compound.

Introduction

Vanadium compounds have garnered significant interest in various scientific fields, including catalysis and medicinal chemistry, owing to the element's multiple oxidation states and diverse coordination chemistry. Vanadium(IV) complexes, in particular, have been explored for their potential insulin-mimetic properties and other biological activities. Vanadium(IV) tetraformate, as a simple carboxylate complex, represents a fundamental starting material for the synthesis of more complex vanadium-containing coordination compounds and materials. This guide details a proposed synthesis protocol and a comprehensive characterization workflow for this compound.

Synthesis of Vanadium(IV) Tetraformate

A plausible and direct method for the synthesis of Vanadium(IV) tetraformate involves the reaction of a Vanadium(IV) precursor, such as Vanadium(IV) chloride (VCl₄), with an excess of formic acid. The reaction should be carried out under anhydrous conditions to prevent the formation of oxovanadium species.

Experimental Protocol

Materials:

-

Vanadium(IV) chloride (VCl₄)

-

Anhydrous formic acid (HCOOH)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent to the flask, followed by the dropwise addition of a stoichiometric excess of anhydrous formic acid with vigorous stirring.

-

Introduction of Vanadium Precursor: Slowly add a solution of Vanadium(IV) chloride in the anhydrous solvent to the formic acid solution at 0 °C to control the initial exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution (which can be tested with a pH indicator paper at the outlet of the condenser).

-

Isolation of Product: After the reaction is complete, the solution is cooled to room temperature. The product, Vanadium(IV) tetraformate, is expected to precipitate out of the solution. The solid product is then isolated by filtration under inert atmosphere, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Characterization of Vanadium(IV) Tetraformate

A thorough characterization of the synthesized Vanadium(IV) tetraformate is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the formate ligand. The positions of the symmetric and asymmetric carboxylate stretching vibrations (ν_sym(COO⁻) and ν_asym(COO⁻)) are indicative of monodentate, bidentate, or bridging coordination.

Expected Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ν_asym(COO⁻) | 1550 - 1650 |

| ν_sym(COO⁻) | 1350 - 1450 |

| Δν (ν_asym - ν_sym) | > 200 (monodentate), < 150 (bidentate) |

| ν(V-O) | 400 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of Vanadium(IV) complexes typically exhibits d-d transitions, although these can sometimes be obscured by more intense charge-transfer bands.

Expected Data:

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| d-d transitions | 500 - 800 | < 100 |

| Ligand-to-Metal Charge Transfer (LMCT) | 300 - 500 | > 1000 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a key technique for characterizing Vanadium(IV) (d¹) complexes. The spectrum is expected to show an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

Expected Data:

| Parameter | Expected Value Range |

| g_iso | 1.95 - 1.99 |

| A_iso (G) | 80 - 120 |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability of the compound and its decomposition pathway. For metal formates, decomposition often proceeds through the formation of an oxide.

Expected Decomposition Pathway:

The thermal decomposition of Vanadium(IV) tetraformate in an inert atmosphere is expected to yield Vanadium(IV) oxide (VO₂).

Data Summary

The following table summarizes the expected quantitative data for the characterization of Vanadium(IV) tetraformate. It is important to note that these are estimated values based on analogous compounds and require experimental verification.

| Characterization Technique | Parameter | Expected Value/Range |

| IR Spectroscopy | ν_asym(COO⁻) (cm⁻¹) | 1550 - 1650 |

| ν_sym(COO⁻) (cm⁻¹) | 1350 - 1450 | |

| ν(V-O) (cm⁻¹) | 400 - 600 | |

| UV-Vis Spectroscopy | d-d transitions (nm) | 500 - 800 |

| LMCT (nm) | 300 - 500 | |

| EPR Spectroscopy | g_iso | 1.95 - 1.99 |

| A_iso (G) | 80 - 120 | |

| Thermal Analysis | Decomposition Product | Vanadium(IV) Oxide (VO₂) |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Vanadium(IV) tetraformate. The proposed experimental protocols and expected characterization data serve as a starting point for researchers. Experimental validation of the proposed synthesis and detailed analysis of the resulting compound are crucial next steps. The availability of a reliable method for producing and characterizing Vanadium(IV) tetraformate will undoubtedly facilitate further research into its properties and potential applications in various fields of chemistry and materials science.

Unraveling the Electronic Landscape of Vanadium(4+) Tetraformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(4+) tetraformate, a compound of interest in coordination chemistry and materials science, presents a fascinating case study in the electronic structure of d¹ transition metal complexes. This technical guide provides a comprehensive overview of the theoretical electronic configuration of this compound, drawing upon established principles of coordination chemistry and spectroscopic data from analogous Vanadium(IV) carboxylate complexes. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide constructs a robust theoretical model to predict its electronic properties. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to guide future research.

Introduction: The Vanadium(4+) Ion

The vanadium atom possesses an electronic configuration of [Ar] 3d³ 4s².[1][2] The Vanadium(4+) cation (V⁴⁺) is formed by the removal of four electrons, resulting in a d¹ electronic configuration ([Ar] 3d¹).[3] This single d-electron is the primary determinant of the magnetic and spectroscopic properties of V(IV) compounds. The coordination chemistry of V(IV) is predominantly characterized by the formation of the oxovanadium(IV) or vanadyl ion (VO²⁺), which features a strong V=O double bond.[4][5] This vanadyl moiety dictates the geometry and electronic structure of the resulting complexes, which are typically five-coordinate square pyramidal or six-coordinate distorted octahedral.[4][6]

Theoretical Electronic Configuration of this compound

In the absence of a definitive crystal structure for this compound, we can predict its electronic configuration based on the common coordination behavior of V(IV) with carboxylate ligands. It is highly probable that the complex exists as an oxovanadium(IV) species, with the formate ligands coordinating to the central vanadium ion.

Predicted Coordination Geometry

The most probable geometry for a mononuclear this compound complex is a distorted square pyramidal structure. In this model, the vanadyl oxygen occupies the apical position, and the four formate ligands coordinate in the equatorial plane. The formate ions can act as monodentate or bidentate bridging ligands, potentially leading to polynuclear structures. For the purpose of this guide, we will focus on a mononuclear species, [VO(HCOO)₄]²⁻, to describe the fundamental electronic properties.

d-Orbital Splitting

In a square pyramidal crystal field (C₄ᵥ symmetry), the degeneracy of the five d-orbitals is lifted. The strong axial field from the vanadyl oxygen significantly raises the energy of the d(z²) orbital. The equatorial formate ligands elevate the energy of the d(x²-y²) orbital. The d(xy) orbital is directed between the equatorial ligands and is therefore the lowest in energy. The d(xz) and d(yz) orbitals are also relatively low in energy.

The resulting energy level diagram for the d-orbitals is typically:

d(xy) < d(xz), d(yz) < d(x²-y²) < d(z²)

The single d-electron of the V(IV) ion will occupy the lowest energy orbital, leading to a ground electronic state of (d(xy))¹.

Caption: Predicted d-orbital splitting for Vanadium(4+) in a square pyramidal field.

Predicted Spectroscopic and Magnetic Properties

The electronic configuration and d-orbital splitting give rise to characteristic spectroscopic and magnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Vanadium(IV) complexes, being paramagnetic with one unpaired electron (S=1/2), are readily studied by EPR spectroscopy.[7] The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2, 99.76% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[8] For a [VO(HCOO)₄]²⁻ complex in a frozen solution, an axial spectrum is expected, characterized by g⊥ and g∥, and A⊥ and A∥ values. Based on data for similar vanadyl carboxylate complexes, the following parameters can be anticipated:

| Parameter | Expected Value Range |

| g⊥ | 1.98 - 2.00 |

| g∥ | 1.94 - 1.96 |

| A⊥ (x 10⁻⁴ cm⁻¹) | 50 - 70 |

| A∥ (x 10⁻⁴ cm⁻¹) | 160 - 180 |

These parameters are sensitive to the coordination environment and can provide valuable insights into the structure of the complex.

UV-Visible Spectroscopy

The electronic spectrum of a square pyramidal V(IV) complex is expected to show three d-d transitions corresponding to the excitation of the d(xy)¹ electron to higher energy d-orbitals.[9][10] These transitions are typically observed in the visible and near-infrared regions and are often broad and of low intensity.

| Transition | Energy Range (cm⁻¹) |

| d(xy) → d(xz), d(yz) | 11,000 - 16,000 |

| d(xy) → d(x²-y²) | 15,000 - 20,000 |

| d(xy) → d(z²) | > 25,000 |

In addition to these d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands may be observed in the ultraviolet region.

Magnetic Susceptibility

A mononuclear Vanadium(IV) complex with one unpaired electron is expected to exhibit paramagnetic behavior. The magnetic moment (µeff) can be calculated using the spin-only formula:

µeff = g√[S(S+1)]

For S=1/2 and g ≈ 1.9-2.0, the expected magnetic moment at room temperature would be approximately 1.73 Bohr magnetons. Deviations from this value can indicate the presence of spin-orbit coupling or magnetic exchange interactions in polynuclear species.

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize a Vanadium(IV) formate complex.

Materials:

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

Formic acid (HCOOH)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve VOSO₄·5H₂O (1 mmol) in deionized water (20 mL).

-

In a separate beaker, neutralize formic acid (4 mmol) with a stoichiometric amount of NaOH in deionized water (10 mL).

-

Slowly add the sodium formate solution to the vanadyl sulfate solution with constant stirring.

-

Adjust the pH of the resulting solution to 4-5 using a dilute solution of NaOH or formic acid.

-

A color change should be observed, indicating complex formation.

-

The solution is then concentrated by slow evaporation at room temperature.

-

Alternatively, precipitation of the complex can be induced by the addition of a water-miscible organic solvent like ethanol.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold water and ethanol, and dried in a desiccator over anhydrous CaCl₂.

Caption: A generalized workflow for the synthesis of a Vanadium(IV) formate complex.

Characterization Techniques

4.2.1. X-ray Crystallography

-

Protocol: Single crystals of the synthesized compound would be grown by slow evaporation of the solvent. A suitable crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis to determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry.

4.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Protocol: The EPR spectrum of a powdered sample and a frozen solution (e.g., in a water/glycerol mixture at 77 K) would be recorded using an X-band EPR spectrometer. The spectra would be simulated to extract the g-tensor and hyperfine coupling constant (A-tensor) values.

4.2.3. UV-Visible Spectroscopy

-

Protocol: The UV-Vis absorption spectrum of the complex dissolved in a suitable solvent (e.g., water) would be recorded over a range of 200-1100 nm using a double-beam spectrophotometer.

4.2.4. Magnetic Susceptibility

-

Protocol: The magnetic susceptibility of a powdered sample would be measured over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer. The data would be used to determine the effective magnetic moment and to investigate any magnetic exchange interactions.

Conclusion

While direct experimental data on this compound remains elusive, a comprehensive theoretical model of its electronic configuration can be constructed based on the well-established principles of Vanadium(IV) coordination chemistry. The predicted square pyramidal geometry with a (d(xy))¹ ground state provides a framework for understanding its expected spectroscopic and magnetic properties. The detailed hypothetical experimental protocols provided in this guide offer a clear roadmap for future research to synthesize and definitively characterize this compound, thereby validating and refining the theoretical model presented herein. Such studies will be invaluable for advancing our understanding of d¹ systems and for the rational design of new vanadium-based materials and therapeutic agents.

References

- 1. Vanadium Electronic Configuration and Shell Distribution [enthu.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Vanadium compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.utexas.edu [chemistry.utexas.edu]

- 8. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Vanadium(IV) Tetraformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium complexes have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Among these, Vanadium(IV) compounds are of particular importance. This technical guide provides a comprehensive overview of the spectroscopic analysis of Vanadium(IV) tetraformate, a representative Vanadium(IV) carboxylate complex. Although direct experimental data for this specific compound is scarce in publicly available literature, this guide synthesizes information from analogous Vanadium(IV) complexes and metal formates to present a detailed predictive analysis. It covers the expected spectroscopic signatures in Electron Paramagnetic Resonance (EPR), Infrared (IR) and Raman, and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic characterization of such air-sensitive compounds are provided, along with data tables summarizing the expected quantitative results. Visualizations of experimental workflows are also included to aid in the practical application of these analytical techniques.

Introduction

Vanadium is a transition metal that exhibits a range of oxidation states, with Vanadium(IV) (as the vanadyl ion, VO²⁺) being one of the most stable and biologically relevant. The coordination chemistry of Vanadium(IV) is rich, and its complexes with various organic ligands, including carboxylates, have been extensively studied for their potential therapeutic applications, particularly as insulin-mimetic agents. Spectroscopic techniques are indispensable tools for the characterization of these complexes, providing insights into their electronic structure, coordination environment, and stability.

This guide focuses on the spectroscopic analysis of Vanadium(IV) tetraformate. Due to the limited availability of direct experimental data for this specific compound, this document provides a detailed predictive analysis based on the known spectroscopic properties of similar Vanadium(IV) carboxylate complexes and other metal formates.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Vanadium(IV) tetraformate. These values are estimations based on data reported for analogous compounds.

Table 1: Predicted EPR Spectroscopic Parameters for Vanadium(IV) Tetraformate

| Parameter | Predicted Value Range |

| g-tensor (g_iso) | 1.96 - 1.98 |

| g_parallel (g∥) | 1.93 - 1.95 |

| g_perpendicular (g⊥) | 1.97 - 1.99 |

| Hyperfine Coupling Constant (A_iso) | 100 - 120 x 10⁻⁴ cm⁻¹ |

| A_parallel (A∥) | 160 - 180 x 10⁻⁴ cm⁻¹ |

| A_perpendicular (A⊥) | 60 - 80 x 10⁻⁴ cm⁻¹ |

Table 2: Predicted Key IR and Raman Vibrational Frequencies for Vanadium(IV) Tetraformate (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

| O-H Stretching (of coordinated H₂O) | 3200 - 3500 (broad) | Weak or inactive |

| C-H Stretching (formate) | 2800 - 2900 | 2800 - 2900 |

| Asymmetric COO⁻ Stretching (ν_as(COO⁻)) | 1580 - 1620 | 1580 - 1620 (weak) |

| Symmetric COO⁻ Stretching (ν_s(COO⁻)) | 1350 - 1380 | 1350 - 1380 (strong) |

| C-H Bending (formate) | 1380 - 1420 | 1380 - 1420 |

| O-C-O Bending (δ(OCO)) | 760 - 790 | 760 - 790 |

| V-O Stretching (formate) | 400 - 500 | 400 - 500 |

Table 3: Predicted UV-Vis Absorption Maxima for Vanadium(IV) Tetraformate in Aqueous Solution

| Electronic Transition | Predicted λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| d-d transitions | 600 - 800 | 10 - 50 |

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 350 | 1000 - 5000 |

Experimental Protocols

Given the air-sensitive nature of many Vanadium(IV) compounds, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of Vanadium(IV) Tetraformate (Proposed)

A plausible synthesis route for Vanadium(IV) tetraformate would involve the reaction of a Vanadium(IV) precursor with formic acid or a formate salt.

Materials:

-

Vanadyl sulfate hydrate (VOSO₄·xH₂O)

-

Formic acid (HCOOH)

-

Sodium formate (HCOONa)

-

Deoxygenated water

-

Deoxygenated ethanol

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve vanadyl sulfate hydrate in deoxygenated water to form a blue solution.

-

In a separate Schlenk flask, prepare a solution of sodium formate in deoxygenated water.

-

Slowly add the sodium formate solution to the vanadyl sulfate solution with vigorous stirring.

-

Alternatively, formic acid can be carefully added to the vanadyl sulfate solution, followed by slow neutralization with a non-coordinating base to precipitate the product.

-

A color change and the formation of a precipitate should be observed.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter funnel.

-

Wash the precipitate with deoxygenated water and then with deoxygenated ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

Caption: Proposed workflow for the synthesis of Vanadium(IV) tetraformate.

EPR Spectroscopy

Instrumentation:

-

X-band EPR spectrometer

-

Liquid nitrogen or helium cryostat for low-temperature measurements

-

Quartz EPR tubes

Sample Preparation:

-

For solution-state measurements, dissolve a small amount of the Vanadium(IV) tetraformate complex in a suitable deoxygenated solvent (e.g., water, methanol, or a non-coordinating organic solvent) inside a glovebox.

-

Transfer the solution to a quartz EPR tube and seal it.

-

For solid-state (powder) measurements, load the finely ground powder into a quartz EPR tube in a glovebox and seal it.

Data Acquisition:

-

Record spectra at both room temperature and low temperature (e.g., 77 K) to observe the effects of molecular tumbling.

-

Typical X-band EPR parameters: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, modulation amplitude ~1-5 G.

Infrared (IR) and Raman Spectroscopy

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

-

Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence)

Sample Preparation:

-

IR: Prepare a KBr pellet or a Nujol mull with the solid sample inside a glovebox to prevent decomposition due to atmospheric moisture and oxygen. An airtight sample holder can also be used.[1]

-

Raman: Place the solid sample in a capillary tube or on a microscope slide under an inert atmosphere.

Data Acquisition:

-

IR: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

Raman: A broader spectral range can be investigated, including the low-frequency region where metal-ligand vibrations are observed.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes with an airtight seal (e.g., screw-cap cuvettes with a septum)

Sample Preparation:

-

Inside a glovebox, prepare a stock solution of the Vanadium(IV) tetraformate complex in a suitable deoxygenated solvent.

-

Perform serial dilutions to obtain solutions of varying concentrations for quantitative analysis.

-

Transfer the solutions to airtight quartz cuvettes.

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of approximately 200-900 nm.

-

Use the pure solvent as a reference.

-

Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

Caption: General workflow for the spectroscopic analysis of Vanadium(IV) tetraformate.

Interpretation of Spectroscopic Data

EPR Spectroscopy

The EPR spectrum of a Vanadium(IV) (d¹) complex is characteristic, typically showing an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g-tensor and hyperfine coupling constant (A) values are sensitive to the coordination environment of the vanadium center. For an axially symmetric complex, distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components will be resolved in the frozen solution or solid-state spectrum. The isotropic values (g_iso, A_iso) are observed in the solution-state spectrum at room temperature. The predicted values in Table 1 are consistent with a V(IV) center in an oxygen-rich coordination environment.

IR and Raman Spectroscopy

The vibrational spectra will be dominated by the modes of the formate ligands. The key vibrations are the symmetric and asymmetric stretching modes of the carboxylate group (COO⁻). The frequency separation between ν_as(COO⁻) and ν_s(COO⁻) can provide information about the coordination mode of the formate ligand (monodentate, bidentate chelating, or bidentate bridging). In addition, characteristic bands for C-H stretching and bending of the formate will be present. A broad band in the high-frequency region of the IR spectrum would indicate the presence of coordinated water molecules. The low-frequency region will contain vibrations associated with the V-O bonds.

UV-Vis Spectroscopy

The UV-Vis spectrum of a d¹ Vanadium(IV) complex is expected to show weak d-d transitions in the visible to near-infrared region. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities. More intense bands in the UV region are likely due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal d-orbital.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic analysis of Vanadium(IV) tetraformate. By drawing analogies from well-characterized Vanadium(IV) complexes and metal formates, we have outlined the expected spectroscopic data and provided detailed experimental protocols for its characterization. This information is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development who are working with vanadium compounds. The presented methodologies and data will aid in the synthesis, characterization, and further investigation of the biological activities of Vanadium(IV) tetraformate and related complexes.

References

The Coordination Chemistry of Vanadium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium, a first-row transition metal, exhibits a rich and diverse coordination chemistry, owing to its accessibility of multiple oxidation states (+2, +3, +4, and +5). This technical guide provides a comprehensive overview of the coordination chemistry of vanadium formate and its carboxylate analogs. While specific detailed structural and spectroscopic data for vanadium formate complexes are limited in the current literature, this guide draws upon closely related and well-characterized vanadium carboxylate complexes, such as vanadyl acetate, to provide a thorough understanding of their synthesis, structure, properties, and potential applications. This document is intended to serve as a valuable resource for researchers in materials science, catalysis, and medicinal chemistry, particularly those interested in the therapeutic potential of vanadium compounds.

Introduction to Vanadium Coordination Chemistry

The coordination chemistry of vanadium is largely dictated by its oxidation state, with each state displaying distinct colors in aqueous solutions and preferring different coordination geometries.[1] The most prevalent and stable oxidation state in coordination chemistry is vanadium(IV), often existing as the vanadyl cation (VO²⁺).[1] This diatomic cation typically forms paramagnetic, blue-colored, five-coordinate square pyramidal complexes.[1][2] The strong V=O double bond significantly influences the electronic and structural properties of these compounds. Vanadium(II) and (III) complexes are generally reducing agents, while vanadium(V) compounds are oxidizing.[1] The versatile redox behavior of vanadium complexes has led to their exploration in a wide range of applications, including catalysis and medicine.[3][4]

Synthesis of Vanadium Carboxylate Complexes

The synthesis of vanadium carboxylate complexes can be achieved through several routes, depending on the desired oxidation state of the vanadium center.

A general workflow for the synthesis of vanadyl(IV) carboxylate complexes from a vanadium(V) precursor is outlined below. This often involves the reduction of the vanadium center in the presence of the carboxylate ligand.

Caption: General synthesis workflow for vanadyl(IV) carboxylates.

Structural and Spectroscopic Properties

Detailed structural information for vanadium formate is sparse. However, extensive data exists for the analogous vanadyl acetate, VO(CH₃COO)₂, which serves as an excellent model for understanding the coordination environment of vanadium in the presence of simple carboxylate ligands.

Structural Data

Vanadyl acetate possesses a polymeric structure comprised of repeating VO₆ octahedra.[5] This and other relevant structural data for vanadium carboxylate analogs are summarized in the table below.

| Compound | Vanadium Oxidation State | Coordination Geometry | V=O Bond Length (Å) | V-O (carboxylate) Bond Length (Å) | Reference |

| Vanadyl Acetate (VO(OAc)₂) | +4 | Octahedral (polymeric) | ~1.6 | N/A | [5] |

| [V(dipic)(Hbdc)(H₂O)₂] | +3 | Pentagonal-bipyramidal | N/A | 2.038 - 2.142 | [6] |

| [V₂(dipic)₂(H₂btec)(H₂O)₄]·2H₂O | +3 | Pentagonal-bipyramidal | N/A | N/A | [6] |

Spectroscopic Data

Spectroscopic techniques are crucial for characterizing vanadium complexes. Electron Paramagnetic Resonance (EPR) is particularly informative for the paramagnetic V(IV) (d¹) species, while Infrared (IR) spectroscopy helps to identify the coordination mode of the carboxylate ligands.

EPR spectra of vanadyl complexes are characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.76% natural abundance).[7] The parameters derived from the EPR spectrum, such as the g-tensor and the hyperfine coupling tensor (A), provide insights into the coordination environment of the vanadium center.

| Complex | g-tensor components (gₓ, gᵧ, g₂) | A-tensor components (Aₓ, Aᵧ, A₂) (MHz) | Reference |

| [VO(H₂O)₅]²⁺ | 1.979, 1.979, 1.932 | -215, -215, -587 | [7] |

| [VO(acac)₂] (trans isomer) | 1.984, 1.984, 1.943 | -190, -190, -545 | [7] |

The position of the carboxylate stretching frequencies in the IR spectrum can distinguish between monodentate, bidentate, and bridging coordination modes. The strong V=O stretch in vanadyl complexes is typically observed in the 950-1000 cm⁻¹ region.

Magnetic Properties

Vanadium(IV) complexes, with their d¹ electron configuration, are paramagnetic.[2] In contrast, vanadium(III) complexes (d²) can exhibit more complex magnetic behavior, including weak ferromagnetic interactions in dimeric structures. The magnetic properties of vanadium(II) carboxylate complexes have also been investigated.[8]

Applications in Drug Development and Catalysis

Vanadium compounds have garnered significant interest for their potential therapeutic applications, particularly as insulin-mimetic agents for the treatment of diabetes.[9] They have also been explored as non-platinum-based anticancer drugs.[3] In the field of catalysis, vanadium complexes are effective catalysts for a variety of organic transformations, including oxidation reactions and C-H bond activation.[3][4][6]

Experimental Protocols

Synthesis of Vanadyl Acetate

This protocol is adapted from the synthesis of vanadyl acetylacetonate and provides a general method for the preparation of vanadyl carboxylates.

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Acetic anhydride ((CH₃CO)₂O)

-

Reflux apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine vanadium pentoxide and an excess of acetic anhydride.[5]

-

Heat the mixture to reflux at 140 °C.[5] The color of the reaction mixture will typically change from orange to green and then to blue, indicating the reduction of V(V) to V(IV).[4]

-

Continue the reflux for a specified time to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the crude vanadyl acetate product.

-

Isolate the solid product by filtration.

-

Wash the product with a suitable solvent (e.g., a non-polar organic solvent in which the product is insoluble) to remove any unreacted starting materials or byproducts.

-

Dry the purified vanadyl acetate under vacuum.

Characterization Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, DMSO). To obtain well-resolved spectra of frozen solutions, DMSO is often added to aqueous samples.[10]

-

Transfer the solution to a quartz EPR tube.

-

Freeze the sample by immersing the tube in liquid nitrogen (77 K).

-

Record the X-band EPR spectrum. The spectrum should exhibit the characteristic eight-line hyperfine splitting pattern for a V(IV) species.[7]

-

Simulate the experimental spectrum to extract the spin Hamiltonian parameters (g and A tensors).[7]

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid vanadium carboxylate complex, typically as a KBr pellet or a mull.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carboxylate group (asymmetric and symmetric stretches) and the V=O bond (if applicable).

Logical Relationships in Vanadium Chemistry

The interplay between the different oxidation states of vanadium is a key feature of its chemistry. The following diagram illustrates the relationships and transformations between the common vanadium aquo ions.

Caption: Redox relationships between aqueous vanadium ions.[1]

Conclusion

The coordination chemistry of vanadium formate, elucidated through the study of its carboxylate analogs, reveals a fascinating interplay of structure, spectroscopy, and reactivity. The stability of the vanadyl (VO²⁺) core in the +4 oxidation state dominates much of its coordination chemistry, leading to characteristic square pyramidal or distorted octahedral complexes. The accessibility of multiple oxidation states underpins the utility of vanadium complexes in catalysis and their intriguing biological activities. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and application of these versatile compounds.

References

- 1. Vanadium compounds - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Vanadyl acetate - Wikipedia [en.wikipedia.org]

- 6. Novel vanadium(iii) complexes with rigid phenylpolycarboxylate ligands: synthesis, structures and application in C–H bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]

- 8. Vanadium(II) carboxylate chemistry. Synthesis, structure, and properties of [(thf)3V(µ-Cl)(µ-CF3CO2)2V(thf)3][ZnCl3(thf)](thf = tetrahydrofuran) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrothermal Synthesis of Vanadium Compounds

For Researchers, Scientists, and Drug Development Professionals

The hydrothermal synthesis of vanadium compounds represents a versatile and powerful method for producing a wide array of materials with tailored properties. This technique, which employs water as a solvent under elevated temperature and pressure, facilitates the crystallization of materials that are often inaccessible through conventional solid-state reactions. The ability to control parameters such as temperature, pH, reaction time, and precursor concentration allows for the fine-tuning of the resulting vanadium compound's oxidation state, morphology, and crystal structure. This guide provides an in-depth overview of the hydrothermal synthesis of various vanadium compounds, including oxides, phosphates, sulfides, and metal vanadates, with a focus on experimental protocols and quantitative data.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is typically carried out in a sealed vessel, known as an autoclave, which can withstand high pressures. The fundamental principle involves the dissolution of precursors in a solvent (usually water) at elevated temperatures, leading to a supersaturated solution from which the desired crystalline phase nucleates and grows. Key parameters that influence the final product include:

-

Temperature and Pressure: These parameters directly affect the solubility of precursors and the kinetics of the reaction. Higher temperatures generally lead to more crystalline products and can influence the phase and morphology.[1][2]

-

pH: The pH of the reaction medium plays a crucial role in determining the vanadium species present in the solution and, consequently, the structure of the final product.[2][3]

-

Precursors: The choice of vanadium precursor (e.g., V2O5, NH4VO3, VCl3) and other reactants significantly impacts the composition and oxidation state of the resulting compound.[1]

-

Additives and Templates: Surfactants, organic molecules, and inorganic ions can act as structure-directing agents or templates, guiding the formation of specific morphologies such as nanotubes, nanorods, and hierarchical structures.[1][2]

Hydrothermal Synthesis of Vanadium Oxides

Vanadium oxides are a prominent class of materials synthesized hydrothermally due to their rich structural chemistry and diverse applications in catalysis, energy storage, and electronics. The ability of vanadium to exist in multiple oxidation states (+2 to +5) allows for the formation of a wide variety of oxides.[4][5][6]

A common approach involves the hydrothermal treatment of aqueous solutions of V(V) precursors, which can lead to nanostructures ranging from molecular clusters to 1D and 2D layered compounds.[2] For instance, nanotubes can be formed through a self-rolling process, while morphologies like nanospheres and nano-urchins are created via the self-assembly of nanoparticles.[2] The partial reduction of V5+ to V4+ is a key process during the hydrothermal treatment, often resulting in mixed-valence compounds with unique properties.[1]

Experimental Protocols for Vanadium Oxides

Below are detailed methodologies for the synthesis of representative vanadium oxides.

| Target Compound | Precursors | Reagents & Solvents | Temperature (°C) | Time (h) | Key Findings & Morphology | Reference |

| VO₂ Nanoparticles | V₂O₅ | H₂O₂, Deionized water | 240 | 24 | Pure monoclinic phase VO₂ nanoparticles with an average crystallite size of 33.27 nm. The process involves a sol-gel step followed by hydrothermal treatment and vacuum annealing.[7] | [7] |

| V₂O₃ Nanorings | Sodium orthovanadate (Na₃VO₄) | Thioacetamide, Distilled water | 160-200 | 0-24 | Controlled size and morphology of V₂O₃ nanorings. The interplanar distance of 0.211 nm corresponds to the (113) plane.[8] | [8] |

| Vanadium Oxide Nanourchins (VOx-NU) | Vanadium (V) oxytriisopropoxide (VO(OCH(CH₃)₂)₃) | 1-octadecylamine | 180 | 168 (7 days) | Spherical clusters with a V⁴⁺/V⁵⁺ mixed oxidation state. The synthesis involves a sol-gel process followed by hydrothermal treatment, leading to a structural transition from V₂O₅ to a V₇O₁₆²⁻ lattice.[1] | [1] |

| H₂V₃O₈ Nanobelts | V₂O₅ | Water | 190 | 24 | Orthorhombic crystalline phase. The width of the nanobelts can be controlled by adjusting the pH, increasing from 100 nm at pH 3 to 1 µm at pH 5.[9] | [9] |

Visualizing the Synthesis of Vanadium Oxide Nanourchins

The following diagram illustrates the workflow for the hydrothermal synthesis of vanadium oxide nanourchins, highlighting the key stages of precursor mixing, sol-gel formation, hydrothermal treatment, and the resulting structural transformation.

Caption: Workflow for the synthesis of vanadium oxide nanourchins.

Hydrothermal Synthesis of Vanadium Phosphates

Vanadium phosphates are another important class of materials synthesized hydrothermally, with applications in catalysis and as cathode materials in batteries.[10] The inclusion of phosphate groups can lead to complex crystal structures with open frameworks, which are beneficial for ion intercalation.[4] The choice of vanadium source and the reaction conditions are critical in determining the final phase and morphology of the vanadium phosphate.[11]

Experimental Protocols for Vanadium Phosphates

| Target Compound | Precursors | Reagents & Solvents | Temperature (°C) | Time (h) | Key Findings & Morphology | Reference |

| Na₃V(OH)(HPO₄)(PO₄) | VCl₃ | NaOH, Na₂HPO₄·12H₂O, H₃PO₄ | 170 | 72 | A new inorganic vanadium(III) phosphate with a chain structure. The material exhibits antiferromagnetic properties. | [12] |

| K₃V₃(PO₄)₄·H₂O | VCl₃ | K₂CO₃, H₃PO₄ | Not specified | Not specified | A hydrated layered vanadium(III) phosphate with an orthorhombic crystal structure. The material shows potential as a cathode for potassium-ion batteries.[4] | [4] |

| [H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O | NH₄VO₃ | H₃PO₄ | 180 | 24 | The hydrothermal reaction of H₃PO₄ with NH₄VO₃ led to the formation of this specific vanadium phosphate compound. | [11] |

| VOPO₄·2H₂O | V₂O₅ | H₃PO₄ | 180 | 24 | The reaction of V₂O₅ with H₃PO₄ under hydrothermal conditions resulted in the formation of VOPO₄·2H₂O. | [11] |

Hydrothermal Synthesis of Vanadium Sulfides

Vanadium sulfides are gaining attention for their applications in energy storage and catalysis. Hydrothermal synthesis offers a facile route to produce various vanadium sulfide phases, such as VS₂ and VS₄.[13][14][15] The use of templates like graphene oxide can influence the growth and morphology of the resulting sulfide.[13]

Experimental Protocols for Vanadium Sulfides

| Target Compound | Precursors | Reagents & Solvents | Temperature (°C) | Time (h) | Key Findings & Morphology | Reference |

| VS₂ Nanosheets | Sodium orthovanadate (Na₃VO₄) | Thioacetamide (C₂H₅NS), DI water | 160 | 24 | One-step hydrothermal reaction to synthesize VS₂ sheets.[13] | [13] |

| VS₄/rGO Hybrids | Sodium orthovanadate (Na₃VO₄), Graphene Oxide (GO) | Thioacetamide (C₂H₅NS), DI water | 160 | 24 | Synthesis of VS₄ on a reduced graphene oxide template. | [13] |

| VS₂ Nanosheets | Sodium orthovanadate (Na₃VO₄) | Thioacetamide (TAA), Deionized water | 160 | 20 | Optimized synthesis conditions resulted in VS₂ nanosheets with a distinct nanoflower structure and enhanced crystallinity.[15] | [15] |

Visualizing the General Hydrothermal Synthesis Workflow

The following diagram provides a generalized workflow for the hydrothermal synthesis of vanadium compounds, applicable to oxides, phosphates, and sulfides with appropriate precursor selection.

Caption: General workflow for hydrothermal synthesis.

Hydrothermal Synthesis of Metal Vanadates

Metal vanadates, which incorporate a second metal cation into the vanadium-oxygen framework, are of interest for their diverse magnetic and electrochemical properties.[3][16] The hydrothermal method allows for the synthesis of novel metal vanadate phases that are often not accessible through high-temperature solid-state reactions.[3] The presence of alkali metal halides or carbonates in the reaction medium can act as mineralizers, promoting the crystallization of high-quality single crystals.[16]

Experimental Protocols for Metal Vanadates

| Target Compound | Precursors | Reagents & Solvents | Temperature (°C) | Time (h) | Key Findings & Morphology | Reference |

| K₂M(VO₃)₄ (M = Mn, Co) | Not specified | High concentrations of carbonates, alkaline halides, and hydroxides | Not specified | Not specified | High-quality crystals grown in hydrothermal brines. | [16] |

| CsMV₂O₆Cl (M = Mn, Co, Fe, Ni, Cu) | Not specified | High concentrations of carbonates, alkaline halides, and hydroxides | Not specified | Not specified | Novel first-row transition metal vanadates synthesized in concentrated alkali metal brines. | [16] |

| MₓV₃O₈ (M = K⁺, Rb⁺, Cs⁺) | V₂O₅, Alkali metal salt | Zn(OAc)₂, H₂O | 110-140 | 48 | High yield synthesis of highly crystalline layered trivanadates at lower temperatures than previously reported.[17] | [17][18] |

| K₂ZnV₂O₇ | V₂O₅, KOH | Zn(OAc)₂ | Not specified | Not specified | A new layered dipotassium zinc pyrovanadate formed when the stoichiometric ratio of the zinc salt was increased. | [18] |

Conclusion

The hydrothermal synthesis of vanadium compounds is a rich and dynamic field of research. The ability to precisely control reaction parameters provides a powerful tool for designing materials with specific functionalities. This guide has provided a comprehensive overview of the synthesis of various vanadium compounds, including detailed experimental protocols and quantitative data. The continued exploration of hydrothermal synthesis techniques will undoubtedly lead to the discovery of new vanadium-based materials with novel properties and applications in diverse scientific and technological fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Frontiers | The Synthesis of V2O3 Nanorings by Hydrothermal Process as an Efficient Electrocatalyst Toward N2 Fixation to NH3 [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. oaepublish.com [oaepublish.com]

- 11. Frontiers | Synthesis, Characterization and Electrochemical Evaluation of Layered Vanadium Phosphates as Cathode Material for Aqueous Rechargeable Zn-ion Batteries [frontiersin.org]

- 12. Hydrothermal synthesis, crystal structure, and magnetic properties of a new inorganic vanadium(III) phosphate with a chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrothermal synthesis of vanadium disulfide: Experimental optimization and characterization [bjas.journals.ekb.eg]

- 15. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 16. Growth novel metal vanadates in hydrothermal brines - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. engj.org [engj.org]

Vanadium(4+) Tetraformate: A Precursor for Advanced Vanadium Oxides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Vanadium oxides are a class of materials renowned for their diverse and technologically significant properties, including catalytic activity, electrochromism, and thermochromism. The synthesis of high-purity, nanostructured vanadium oxides is crucial for unlocking their full potential in applications ranging from energy storage to therapeutic agents. A promising route to these advanced materials is through the use of vanadium(IV)-based precursors, with "Vanadium(4+) tetraformate," more accurately known as vanadyl(IV) formate monohydrate (VO(HCOO)₂·H₂O), emerging as a key compound. This technical guide provides a comprehensive overview of the synthesis of vanadium oxides using this precursor and related formic acid-based methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field.

Synthesis of Vanadium Oxide Precursors

Two primary pathways involving formate are utilized for the synthesis of vanadium oxide materials: the preparation of a stable vanadyl(IV) formate precursor and the direct synthesis of vanadium oxides using formic acid as a reducing and structure-directing agent.

Synthesis of Vanadyl(IV) Formate Monohydrate (VO(HCOO)₂·H₂O)

While detailed experimental protocols for the synthesis of vanadyl(IV) formate monohydrate are not extensively reported in readily available literature, the general approach involves the reaction of a vanadium(IV) source with formic acid. A plausible synthesis route, adapted from related preparations of vanadyl carboxylates, is outlined below.

Experimental Protocol:

-

Precursor Preparation: A solution of a vanadium(IV) salt, such as vanadyl sulfate (VOSO₄), is prepared in a suitable solvent, typically deionized water.

-

Reaction with Formic Acid: Formic acid (HCOOH) is added to the vanadium(IV) solution. The molar ratio of formic acid to the vanadium salt is a critical parameter that influences the reaction yield and product purity.

-

pH Adjustment: The pH of the reaction mixture may be adjusted to promote the formation of the vanadyl formate complex.

-

Crystallization: The solution is concentrated by evaporation, and the vanadyl(IV) formate monohydrate is allowed to crystallize. The crystals are then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Direct Synthesis of Vanadium Oxides using Formic Acid

A more direct approach involves the in-situ reduction of a vanadium(V) precursor, such as ammonium metavanadate (NH₄VO₃) or vanadium pentoxide (V₂O₅), using formic acid. This method, often carried out under hydrothermal conditions, allows for the controlled synthesis of various vanadium oxide phases.[1]

Experimental Protocol: Hydrothermal Synthesis of VO₂ Nanostructures [2]

-

Precursor Solution: A specific amount of ammonium metavanadate (NH₄VO₃) is dissolved in deionized water with stirring.

-

pH Adjustment and Reduction: Formic acid (HCOOH) is added to the solution to adjust the pH and act as a reducing agent. For instance, a hexangular star-fruit morphology of VO₂ can be obtained by controlling the pH with formic acid.[2]

-

Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180 °C) for a defined period (e.g., 48 hours).[2]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation, washed several times with deionized water and ethanol, and dried under vacuum.

Transformation of Precursors to Vanadium Oxides

The vanadyl(IV) formate precursor is converted to vanadium oxides through thermal decomposition. The final vanadium oxide phase is dependent on the temperature and atmosphere of the annealing process.

Thermal Decomposition of Vanadyl(IV) Formate Monohydrate

Quantitative Data on Synthesis and Characterization

The following tables summarize key quantitative data extracted from the literature for the synthesis of vanadium oxides using formate-based precursors.

Table 1: Synthesis Parameters for Vanadium Oxides

| Precursor(s) | Reducing/Structuring Agent | Method | Temperature (°C) | Time (h) | Final Product | Reference |

| NH₄VO₃ | Formic Acid | Hydrothermal | 180 | 48 | VO₂ | [2] |

| V₂O₅, Formamide | (hydrolyzes to formic acid and ammonia) | Hydrothermal-Microwave | 180-210 | - | (NH₄)₂V₆O₁₆, (NH₄)₂V₃O₈ | [1] |

Table 2: Characterization Data of Synthesized Vanadium Oxides

| Vanadium Oxide | Synthesis Method | Morphology | Crystallite/Particle Size | Key Characterization Findings | Reference |

| VO₂ | Hydrothermal with Formic Acid | Hexangular star-fruit | Nanostructured | Full reduction from V⁵⁺ to V⁴⁺ confirmed. | [2] |

| V₂O₃ | Thermal decomposition of vanadyl oxalate | - | - | Phase-pure V₂O₃ obtained under hydrogen flow. | - |

| (NH₄)₂V₆O₁₆, (NH₄)₂V₃O₈ | Hydrothermal-Microwave with Formamide | - | - | Selective synthesis of different ammonium vanadates achieved by varying the reactant molar ratio. | [1] |

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of vanadium oxides via the vanadyl formate precursor and the direct formic acid method.

References

"literature review of vanadium carboxylates"

A Comprehensive Technical Guide to Vanadium Carboxylates for Researchers and Drug Development Professionals

Vanadium carboxylates represent a versatile class of coordination compounds with significant potential in catalysis and medicine. Their rich chemistry, stemming from the variable oxidation states of vanadium and the diverse nature of carboxylic acid ligands, allows for the fine-tuning of their steric and electronic properties. This guide provides an in-depth review of the synthesis, characterization, and applications of vanadium carboxylates, with a focus on their catalytic activity and therapeutic potential as anticancer and antidiabetic agents.

Synthesis of Vanadium Carboxylates

The synthesis of vanadium carboxylates can be achieved through several methods, often involving the reaction of a vanadium precursor with a carboxylic acid or its salt. The choice of solvent, temperature, and stoichiometry plays a crucial role in determining the final product's structure and properties.

General Experimental Protocol for the Synthesis of an Oxovanadium(IV) Carboxylate Complex

This protocol describes a general method for the synthesis of an oxovanadium(IV) complex with a bidentate ligand derived from a carboxylic acid.

Materials:

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

Carboxylic acid ligand (e.g., 4-nitrocinnamohydroxamic acid)

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Petroleum ether

Procedure:

-

Prepare a solution of the potassium salt of the carboxylic acid ligand by dissolving the acid in a minimal amount of methanol and adding a stoichiometric equivalent of methanolic KOH.

-

In a separate flask, dissolve VOSO₄·5H₂O in a methanol:water (4:1 v/v) solution.

-

Slowly add the methanolic solution of the potassium carboxylate to the vanadyl sulfate solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Filter the resulting solution to remove any precipitate.

-

Concentrate the filtrate under vacuum.

-

Induce precipitation of the complex by adding petroleum ether.

-

Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum.[1]

Spectroscopic Characterization

The synthesized vanadium carboxylate complexes are characterized by various spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate ligand to the vanadium center. The difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group can indicate whether the ligand is acting in a monodentate, bidentate chelating, or bridging fashion.[2] The presence of a strong band in the 950-1000 cm⁻¹ region is characteristic of the V=O stretching vibration in oxovanadium(IV) complexes.[3]

Table 1: Characteristic IR Absorption Bands for Vanadium Carboxylate Complexes

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| V=O stretch | 953 - 976 | [3][4] |

| Asymmetric COO⁻ stretch (νas) | ~1550 - 1650 | [2][5] |

| Symmetric COO⁻ stretch (νs) | ~1300 - 1450 | [2][5] |

| C-N stretch (in some ligands) | ~1200 - 1300 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the complex. Vanadium-51 (⁵¹V) NMR is particularly informative for studying the coordination environment of the vanadium nucleus, with chemical shifts being sensitive to the oxidation state, coordination number, and nature of the coordinated ligands.[6][7] Diamagnetic V(V) complexes typically give sharp ⁵¹V NMR signals, while paramagnetic V(IV) and V(III) complexes are generally not observed in high-resolution NMR.[6]

Table 2: Representative ¹H NMR Chemical Shifts for Ligands in Vanadium Carboxylate Complexes

| Proton | Chemical Shift (ppm) | Reference |

| Aromatic CH | 6.5 - 8.5 | |

| Aliphatic CH | 1.0 - 4.0 | |

| OH (of ligand) | 10.0 - 13.0 |

Catalytic Applications

Vanadium carboxylates have emerged as effective catalysts in various organic transformations, most notably in oxidation reactions.

Oxidation of Cyclohexane

The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is an industrially important reaction. Vanadium carboxylate complexes have shown significant catalytic activity in this process, often under mild conditions.

Table 3: Catalytic Oxidation of Cyclohexane using Vanadium Complexes

| Catalyst | Oxidant | Temp (°C) | Conversion (%) | Selectivity (KA oil, %) | Reference |

| LaV₀.₀₃Co₀.₉₇O₃ | O₂ | 120 | 22.5 | 76 | [8] |

| [VO(OEt)L]¹ on Carbon | TBHP | 80 | - | 6.1 (Yield) | [9] |

| [Et₃NH][VO₂L]² on Carbon | TBHP | 80 | - | 7.4 (Yield) | [9] |

| V₂O₅/SiO₂ | H₂O₂ | 60 | 9.4 | 78 | [10] |

| Vanadium complexes | K₂S₂O₈ | 25-60 | up to 54 (Yield) | - | [11] |

¹L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide ²L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Medicinal Applications

The therapeutic potential of vanadium compounds, including carboxylates, has been extensively investigated, particularly in the areas of cancer and diabetes treatment.

Anticancer Activity

Vanadium carboxylates have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 4: In Vitro Anticancer Activity (IC₅₀ values in µM) of Selected Vanadium Complexes

| Complex | A375 (Melanoma) | CN-mel (Melanoma) | T98g (Glioblastoma) | MDA-MB-231 (Breast) | PANC-1 (Pancreatic) | A549 (Lung) | Reference |

| Vanadate (V) | 4.7 | - | - | - | - | - | [12] |

| [VIVO(dhp)₂] | 2.6 | - | - | - | - | - | [12] |

| [VO(HSHED)dtb] | - | - | ~2 | ~5 | ~7 | ~8 | [13] |

| Oxidovanadium(IV)-chrysin | 16 (MG-63 Osteosarcoma) | - | - | - | - | - | [14] |

| V₂O₅ | 6-10 | 6-10 (A2780 Ovarian) | - | - | - | - | [15] |

A key method for evaluating the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]

Materials:

-

Cancer cell line (e.g., A375, T98g)

-

Complete cell culture medium

-

Vanadium carboxylate complex

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][18]

-

Prepare serial dilutions of the vanadium carboxylate complex in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a blank control (medium only).[19]

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[13]

-

Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[19]

-

Remove the medium containing MTT and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[17][19]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cancer

Vanadium compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/Akt pathways are prominent targets.[20][21]

The MAPK/ERK pathway is a crucial regulator of cell growth and proliferation. Vanadium compounds can induce apoptosis and cause cell cycle arrest by affecting this pathway.[4][20][22]

The PI3K/Akt pathway is critical for cell survival and is often dysregulated in cancer. Vanadium compounds can inhibit this pathway, leading to apoptosis.[21][23][24][25]

A common mechanism of action for anticancer vanadium carboxylates is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[26][27][28][29]

Experimental Workflow

The development and evaluation of new vanadium carboxylate-based therapeutic agents follow a logical workflow from synthesis to biological testing.

Conclusion

Vanadium carboxylates are a promising class of compounds with diverse applications. Their catalytic prowess in oxidation reactions and their significant potential as anticancer and antidiabetic agents warrant further investigation. The ability to tune their properties through ligand design offers a powerful strategy for developing new and effective catalysts and therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key data and methodologies to facilitate future advancements.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 7. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 12. Antitumoral effect of vanadium compounds in malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential Applications of Vanadium-Based Anticancer Drugs for Intratumoral Injections [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Studies Demonstrate Antitumor Activity of Vanadium Ions from a CaO-P2O5-CaF2:V2O5 Glass System in Human Cancer Cell Lines A375, A2780, and Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. sergey.science [sergey.science]

- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. wcrj.net [wcrj.net]

- 27. researchgate.net [researchgate.net]

- 28. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vanadium(4+) Tetraformate and a Review of Related Vanadium(IV) Catalysts in Organic Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Vanadium complexes are recognized for their versatile catalytic activity in a range of organic transformations, largely owing to the multiple accessible oxidation states of the vanadium metal center. This document focuses on the potential catalytic applications of Vanadium(4+) complexes, with a specific interest in Vanadium(4+) tetraformate.

A Note on this compound: While "this compound" (CAS No. 60676-73-5) is a recognized chemical entity, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its synthesis and application as a catalyst in organic reactions.[1] One related compound, Vanadyl formate (VO(HCOO)₂·H₂O), has been mentioned as a precursor for the synthesis of vanadium sesquioxide but not in the context of organic catalysis.[2]

Therefore, to provide valuable insights for researchers in the field, this document will present a detailed overview of the catalytic applications of closely related and well-documented Vanadium(IV) carboxylate and chelate complexes. The principles, protocols, and data presented herein are intended to serve as a strong predictive foundation for the potential catalytic behavior of this compound and to guide future research in this area. The primary focus will be on oxidation reactions, a field where Vanadium(IV) catalysts have demonstrated significant utility.[3][4][5]

Catalytic Applications of Vanadium(IV) Complexes in Organic Synthesis

Vanadium(IV) complexes are particularly effective as catalysts in a variety of oxidation reactions. The general mechanism often involves the activation of an oxidant, such as a peroxide, by the vanadium center.

Oxidation of Hydrocarbons

Vanadium(IV) complexes, in the presence of a co-catalyst, have demonstrated high activity in the oxidation of saturated hydrocarbons. For instance, Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines can catalyze the oxidation of cyclohexane to a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone with significant yields.[5]

Table 1: Catalytic Oxidation of Cyclohexane using a Vanadium(IV)-8-Hydroxyquinoline Complex

| Substrate | Catalyst | Co-catalyst | Oxidant | Temperature (°C) | Max. Yield (%) | Reference |

| Cyclohexane | [VO(2,5-(Me)₂-quin)₂] | 2-Pyrazinecarboxylic acid (PCA) | H₂O₂ | 50 | 48 | [5] |

Epoxidation of Allylic Alcohols

Vanadyl acetylacetonate, [VO(acac)₂], is a widely used and commercially available Vanadium(IV) catalyst for the diastereoselective epoxidation of allylic alcohols.[6][7] The hydroxyl group of the substrate directs the catalyst, leading to high stereoselectivity.

Table 2: Vanadyl Acetylacetonate Catalyzed Epoxidation of Geraniol

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (erythro:threo) | Reference |

| Geraniol | [VO(acac)₂] | tert-Butyl hydroperoxide (TBHP) | Benzene | 25 | >95 | >98:2 | Sharpless et al. |

Experimental Protocols

The following protocols are representative of the experimental procedures used for the synthesis of a Vanadium(IV) catalyst and its application in an organic reaction.

Synthesis of a Representative Vanadium(IV) Catalyst: Vanadyl Acetylacetonate [VO(acac)₂]

This protocol describes the synthesis of vanadyl acetylacetonate from vanadium pentoxide.[6]

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (CH₃CH₂OH)

-

Acetylacetone (2,4-pentanedione, Hacac)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Deionized water

Procedure:

-

In a fume hood, cautiously add a stoichiometric amount of concentrated sulfuric acid to a suspension of vanadium pentoxide in ethanol.

-

Heat the mixture gently with stirring. The color of the solution will change from orange to green and finally to a deep blue, indicating the reduction of V(V) to V(IV).

-

Once the solution is blue, add acetylacetone dropwise with continuous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 5.

-

A blue-green precipitate of vanadyl acetylacetonate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain a fine, blue-green crystalline powder.

Protocol for the Catalytic Epoxidation of an Allylic Alcohol

This protocol details the epoxidation of geraniol using [VO(acac)₂] as the catalyst.[7]

Materials:

-

Geraniol

-

Vanadyl acetylacetonate [VO(acac)₂]

-

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve geraniol (1.0 mmol) and a catalytic amount of [VO(acac)₂] (e.g., 0.01 mmol, 1 mol%) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyl hydroperoxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy the excess peroxide.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.

Diagrams and Workflows

General Workflow for Catalyst Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of a Vanadium(IV) catalyst to its application in a catalytic reaction and subsequent product analysis.

Caption: General workflow for Vanadium(IV) catalyst synthesis and application.

Proposed Catalytic Cycle for Epoxidation

This diagram illustrates a simplified, generally accepted mechanism for the Vanadium(IV)-catalyzed epoxidation of an allylic alcohol with a peroxide.

Caption: Simplified catalytic cycle for Vanadium-catalyzed epoxidation.

Conclusion

While specific catalytic applications for this compound remain to be explored and documented, the broader class of Vanadium(IV) complexes demonstrates significant potential, particularly in oxidation catalysis. The provided application notes and protocols for related Vanadium(IV) catalysts offer a solid starting point for researchers interested in investigating the catalytic properties of this compound and other novel vanadium compounds. Future work should focus on the synthesis of this compound and a systematic evaluation of its catalytic activity in various organic transformations to fully assess its potential in synthetic chemistry and drug development.

References

- 1. This compound | C4H4O8V | CID 6454015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Active vanadium(iv) species synthesized at low-temperature facilitate excellent performance in low-temperature NOx-catalytic removal - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: Vanadium(IV) Tetraformate in Materials Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Vanadium(IV) tetraformate as a precursor in the synthesis of advanced vanadium-based materials. While direct literature on Vanadium(IV) tetraformate is scarce, this document leverages data from the closely related and more extensively studied vanadyl formate [VO(HCOO)₂·H₂O] to provide detailed protocols and expected outcomes. Vanadium oxides are of significant interest for applications ranging from catalysis and energy storage to smart materials.

Introduction to Vanadium(IV) Tetraformate as a Precursor

Vanadium(IV) tetraformate, with the chemical formula V(HCOO)₄, is a metal-organic compound that can serve as a valuable precursor for the synthesis of various vanadium oxides (VOₓ). The primary advantage of using such a precursor lies in the ability to achieve a uniform distribution of vanadium atoms at a molecular level, which can lead to the formation of homogenous, high-purity materials at relatively lower temperatures compared to traditional solid-state methods. The formate ligands are readily decomposed upon heating, leaving behind a reactive vanadium oxide species.

Key Properties of Vanadium(IV) Tetraformate:

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₈V | [1] |

| Molecular Weight | 231.01 g/mol | [1] |

| CAS Number | 60676-73-5 | [1] |

Synthesis of Vanadium Oxides via Thermal Decomposition

The most straightforward application of Vanadium(IV) tetraformate is its use as a precursor for the thermal decomposition synthesis of vanadium oxides. The oxidation state of the final vanadium oxide product can be controlled by the temperature and atmosphere of the calcination process. For instance, decomposition in an inert atmosphere is expected to yield lower oxidation state oxides like V₂O₃, while decomposition in air will likely lead to the formation of V₂O₅.

A logical workflow for this process is outlined below:

References

Application of Vanadium in Energy Storage: A Detailed Overview

Initial Assessment: While the compound Vanadium(4+) tetraformate (CAS No. 60676-73-5) is chemically identified, a comprehensive review of scientific literature and patents reveals a significant lack of documented applications in the field of energy storage.[1][2] Research on vanadium's role in energy storage is predominantly focused on vanadium oxides, sulfates, and phosphates. This document, therefore, provides a detailed overview of the application of these more commonly utilized vanadium compounds in energy storage, with a focus on Vanadium Redox Flow Batteries (VRFBs) and vanadium's emerging role in lithium-ion and other multivalent-ion batteries.

I. Vanadium Redox Flow Batteries (VRFBs)

Vanadium Redox Flow Batteries (VRFBs) are a type of rechargeable flow battery that utilizes vanadium ions in four different oxidation states to store and release energy.[3] They are particularly well-suited for large-scale energy storage applications, such as grid stabilization and integration of renewable energy sources, due to their long cycle life, scalability, and high efficiency.[2][4][5]